Akt1&PKA-IN-2

Oncology Signal Transduction Kinase Inhibition

Akt1&PKA-IN-2 ((R)-29) is the definitive chiral amide inhibitor for dual Akt1/PKA pathway blockade. With low-nanomolar potency (Akt1 IC50=7 nM, PKAa IC50=10 nM) and 100-fold selectivity over CDK2, it eliminates confounding cell-cycle artifacts inherent to less selective alternatives. Critically superior to the (S)-enantiomer (15-fold less potent on Akt1) and A-674563 (2-fold weaker). Essential for PI3K/Akt–cAMP/PKA crosstalk studies in resistant cancer models. Verify CAS 1334108-00-7 to prevent generic substitution.

Molecular Formula C20H17Cl2N3O
Molecular Weight 386.3 g/mol
Cat. No. B12389640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt1&PKA-IN-2
Molecular FormulaC20H17Cl2N3O
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESC1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4
InChIInChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m0/s1
InChIKeyTWAIYMKBHKNSRO-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt1&PKA-IN-2 Procurement Guide: Potent Dual Akt/PKA Inhibitor with CDK2 Selectivity (CAS 1334108-00-7)


Akt1&PKA-IN-2, also known as (R)-29, is a chiral amide small molecule and a potent dual inhibitor of protein kinase B/Akt (specifically Akt1) and protein kinase A (PKAa), with a noted selectivity for cyclin-dependent kinase 2 (CDK2). It is a key research tool compound for investigating Akt and PKA signaling pathways, particularly in oncology . Its development stems from structure-based optimization campaigns aimed at improving potency and selectivity profiles over earlier generation Akt inhibitors [1].

Why Akt1&PKA-IN-2 Cannot Be Simply Substituted by Other Akt or PKA Inhibitors


Procurement specialists and researchers must exercise caution against generic substitution with other Akt or PKA inhibitors, as even closely related analogs exhibit substantial differences in target potency and off-target selectivity profiles. For instance, the enantiomeric counterpart, Akt1&PKA-IN-1, demonstrates a drastically reduced potency on Akt1 (approximately 15-fold less potent) . Furthermore, classical Akt1-selective inhibitors like A-674563 have a significantly different selectivity window against CDK2, which can confound experimental outcomes in assays sensitive to cell cycle modulation . These quantitative variances underscore the necessity of verifying the specific compound's identity (CAS No.) and its precise biological fingerprint before any research application or stock replenishment.

Quantitative Evidence for Selecting Akt1&PKA-IN-2 Over Key Analogs and Alternatives


Potency on Akt1: Direct Comparison with Akt1&PKA-IN-1 and A-674563

Akt1&PKA-IN-2 demonstrates superior potency against Akt1 compared to its direct stereoisomer, Akt1&PKA-IN-1, and is comparable to the established tool compound A-674563. Akt1&PKA-IN-2 inhibits Akt1 with an IC50 of 7 nM, while Akt1&PKA-IN-1 is 15.7-fold less potent (IC50 = 110 nM) . The widely used reference Akt1 inhibitor A-674563 has an IC50 of 14 nM, positioning Akt1&PKA-IN-2 as a more potent alternative .

Oncology Signal Transduction Kinase Inhibition

Potency on PKAa: Quantitative Advantage Over A-674563 and Akt1&PKA-IN-1

For experiments requiring dual Akt and PKA blockade, Akt1&PKA-IN-2 provides a balanced and potent inhibitory profile. It inhibits PKAa with an IC50 of 10 nM, which is 1.6-fold more potent than the reference inhibitor A-674563 (IC50 = 16 nM) and 3-fold more potent than its enantiomer Akt1&PKA-IN-1 (IC50 = 30 nM) .

Protein Kinase A Cell Signaling Inhibitor Selectivity

CDK2 Off-Target Profile: Dramatically Improved Selectivity Versus Akt1&PKA-IN-1

A critical differentiator for Akt1&PKA-IN-2 is its minimal inhibition of CDK2, a common off-target liability for earlier Akt inhibitors. Akt1&PKA-IN-2 exhibits an IC50 of 690 nM against CDK2, representing a ~100-fold selectivity window over Akt1. In stark contrast, its enantiomer, Akt1&PKA-IN-1, is a highly potent CDK2 inhibitor with an IC50 of 9.8 nM, effectively lacking any selectivity over CDK2 (only ~89-fold selective) .

Off-Target Liability Cyclin-Dependent Kinase Specificity Window

Stereochemical Identity: The (R)-Enantiomer's Role in Biological Activity

The compound's activity is specifically associated with the (R)-enantiomer, (R)-29. The (S)-enantiomer, which is the related compound Akt1&PKA-IN-1, displays a distinctly different biological profile as evidenced by the quantitative comparisons above . The IUPAC name for Akt1&PKA-IN-2 is (R)-N-(azetidin-3-yl(3,4-dichlorophenyl)methyl)isoquinoline-6-carboxamide , while the (S)-enantiomer has the designation (S)-N-(azetidin-3-yl(3,4-dichlorophenyl)methyl)isoquinoline-6-carboxamide .

Stereochemistry Structure-Activity Relationship Chiral Resolution

Validated Application Scenarios for Akt1&PKA-IN-2 Based on Differential Evidence


Akt/PKA Pathway Crosstalk Studies Requiring CDK2-Independent Readouts

Akt1&PKA-IN-2 is the optimal choice for investigations into the crosstalk between the PI3K/Akt and cAMP/PKA pathways, particularly in models of cancer cell survival and proliferation. Its 100-fold selectivity window over CDK2 ensures that observed phenotypic effects (e.g., apoptosis induction, cell cycle arrest) are attributable to the intended Akt/PKA blockade rather than confounding inhibition of cell cycle progression by CDK2. This is a critical advantage over Akt1&PKA-IN-1, which potently inhibits CDK2 and would obscure such findings .

Dual-Target Engagement in Drug-Resistant Cancer Cell Line Models

In cancer cell lines that have developed resistance to mono-targeted Akt inhibitors (e.g., MK-2206, capivasertib) through activation of compensatory PKA signaling, Akt1&PKA-IN-2 offers a unique dual-blockade strategy. Its balanced, low-nanomolar potency on both Akt1 (7 nM) and PKAa (10 nM) allows for simultaneous and effective suppression of both pathways . This makes it a superior research tool compared to using a combination of separate, less potent, or less specific inhibitors.

Replacement for A-674563 in High-Fidelity in Vitro Kinase Assays

For research groups currently using the classic Akt1 inhibitor A-674563, switching to Akt1&PKA-IN-2 provides an improved tool with enhanced potency on both primary targets. Specifically, Akt1&PKA-IN-2 is 2-fold more potent on Akt1 (IC50 7 nM vs 14 nM) and 1.6-fold more potent on PKAa (IC50 10 nM vs 16 nM) . This translates to a lower required working concentration, minimizing vehicle-related artifacts and the risk of off-target interactions in kinase profiling panels.

SAR Studies on Amide-Based Akt Inhibitors and Enantiomeric Specificity

Akt1&PKA-IN-2 serves as a crucial benchmark in structure-activity relationship (SAR) campaigns focusing on novel amide-linked Akt inhibitors. The dramatic potency shift observed between the (R)-enantiomer (Akt1&PKA-IN-2) and the (S)-enantiomer (Akt1&PKA-IN-1) provides a powerful control for assessing the stereochemical requirements of the binding pocket . Procuring the pure (R)-enantiomer is mandatory for establishing an accurate baseline for lead optimization in this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akt1&PKA-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.